![molecular formula C14H9ClN2O B1417152 (3Z)-5-chloro-3-(phenylimino)-1,3-dihydro-2H-indol-2-one CAS No. 60283-79-6](/img/structure/B1417152.png)
(3Z)-5-chloro-3-(phenylimino)-1,3-dihydro-2H-indol-2-one
Overview
Description
“(3Z)-5-chloro-3-(phenylimino)-1,3-dihydro-2H-indol-2-one” is an organic compound with the molecular formula C14H9ClN2O and a molecular weight of approximately 256.69 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Derivatives : The synthesis of various derivatives of indol-2-ones, including those related to "(3Z)-5-chloro-3-(phenylimino)-1,3-dihydro-2H-indol-2-one", has been a subject of research. These compounds are often synthesized as scaffolds for pharmaceutical applications, such as in kinase research areas (Cheung, Harris, & Lackey, 2001).
- Structural and Vibrational Analysis : Detailed structural and vibrational analyses of certain indol-2-one derivatives have been conducted using techniques like FT-IR, FT-Raman, and NMR. Such studies are essential for understanding the reactivity and stability of these molecules (Sridevi & Velraj, 2013).
Biological Activities and Applications
- Antimicrobial Properties : Various studies have focused on the antimicrobial properties of indol-2-one derivatives. These compounds have been tested against a range of bacterial and fungal species, showing potential as antimicrobial agents (Khalid, Sumrra, & Chohan, 2020).
- Potential in Medicinal Chemistry : Some indol-2-one derivatives have been evaluated for their anti-proliferative properties, indicating potential applications in medicinal chemistry, particularly in the area of cancer research (Meti et al., 2016).
- Sensor Applications : The use of certain indol-2-one derivatives in sensor technology, particularly for the selective detection of metal ions like iron (III), has been explored. This illustrates the versatility of these compounds in analytical applications (Demir et al., 2014).
properties
IUPAC Name |
5-chloro-3-phenylimino-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-9-6-7-12-11(8-9)13(14(18)17-12)16-10-4-2-1-3-5-10/h1-8H,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXPKKZLSCGOIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Cl)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-chloro-3-(phenylimino)-1,3-dihydro-2H-indol-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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